7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-2-16-6-4-7(14-16)8-3-5-12-11-13-9(10(18)19)15-17(8)11/h3-6H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJIOSKJGDASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which vary in substituents and functional groups. Key structural analogs include:
Key Structural Differences :
- The 7-oxo-phenyl analog (CAS: 329929-56-8) lacks the pyrazole ring but includes a ketone group, which may influence hydrogen-bonding interactions .
- Chlorophenyl derivatives (e.g., compound 92 ) exhibit halogen-mediated interactions, enhancing their potency as Plasmodium falciparum inhibitors.
Functional and Application Comparison
Critical Notes:
Biological Activity
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 913706-29-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activities, including anticancer, antimicrobial, and enzymatic inhibitory effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazole and triazole rings is particularly noteworthy as these moieties are often associated with various pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, a study involving various pyrazolo[1,5-a]pyrimidine derivatives indicated that compounds with similar scaffolds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 44.77 | Kinase inhibition |
| HCT116 (colon cancer) | 201.45 | Apoptosis induction | |
| BJ-1 (normal fibroblast) | 92.05 | Selective toxicity |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Studies reported that derivatives of pyrazolo[1,5-a]pyrimidines possess activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism is believed to involve disruption of bacterial DNA synthesis.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|---|
| This compound | M. tuberculosis | 0.25 | DNA synthesis inhibition |
| E. coli | 0.5 | Cell wall disruption |
Enzymatic Inhibition
In addition to its anticancer and antimicrobial properties, this compound exhibits enzymatic inhibitory activity. It has been shown to inhibit specific enzymes involved in metabolic pathways relevant to disease states.
Table 3: Enzymatic Inhibition Data
| Enzyme | Inhibition (%) at 10 µM | Reference Compound |
|---|---|---|
| DprE1 | 75% | INH |
| CSNK2A1 | 65% | Reference ligand |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. These studies highlighted the structure-activity relationship (SAR) that elucidates how modifications to the compound's structure can enhance its biological efficacy.
Study Example
In a study published in MDPI, researchers synthesized several derivatives and tested their anticancer activity against different cell lines. The results indicated that specific substitutions on the pyrazole ring significantly improved potency against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?
Methodological Answer: A widely used method involves the fusion of aminotriazole derivatives (e.g., 3-amino-1H-pyrazole-4-carboxylate), ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures. Post-reaction cooling, methanol addition, and crystallization yield the triazolopyrimidine core. For example, Shah and Rojivadiya ( ) achieved a 62–68% yield by refluxing reactants in DMF for 10–12 minutes, followed by ethanol recrystallization. Key steps include:
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on multi-technique validation:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N stretch ~1600 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substituent integration and electronic environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, pyrazole ring protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for chlorophenyl derivatives) .
Q. What functional groups are critical for its reactivity?
Methodological Answer:
- Carboxylic Acid Group (-COOH): Enables salt formation, esterification, or amide coupling for derivatization .
- Triazole and Pyrimidine Rings: Participate in π-π stacking, hydrogen bonding, and coordination chemistry, influencing solubility and biological interactions .
- Ethylpyrazole Substituent: Modulates steric and electronic properties, affecting reaction kinetics (e.g., cyclization rates) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Catalyst Screening: Potassium hydrogen sulfate (KHSO₄) in THF enhances cyclization efficiency by stabilizing intermediates .
- Solvent Optimization: Polar aprotic solvents (DMF, THF) improve reactant solubility, while methanol aids in controlled crystallization .
- Temperature Control: Reflux (50–80°C) balances reaction rate and side-product suppression. For example, 12-hour reflux in ethanol achieves 70% yield for pyrazolo-pyrimidine derivatives .
Q. How do substituents affect physicochemical and spectral properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -Cl): Increase melting points (e.g., 266–268°C for chlorophenyl derivatives vs. 221–223°C for phenyl analogs) and redshift UV-Vis absorption .
- Steric Effects: Bulky groups (e.g., tert-butyl) reduce solubility in polar solvents but enhance thermal stability .
- NMR Shifts: Aromatic protons downfield shift with electron-withdrawing substituents (e.g., δ 8.2 ppm for p-tolyl vs. δ 7.9 ppm for phenyl) .
Q. How to resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental IR/NMR with computational predictions (e.g., DFT calculations) or literature analogs .
- Advanced Techniques: Single-crystal X-ray diffraction (e.g., C–H bond angles of 111.33° in triazolopyrimidine cores) resolves ambiguous NOE correlations .
- Isotopic Labeling: Use ¹⁵N/¹³C-labeled precursors to track signal assignments in complex NMR spectra .
Q. What mechanistic insights explain cyclization steps in its synthesis?
Methodological Answer: Cyclization proceeds via:
- Acid-Catalyzed Pathways: Protonation of carbonyl groups facilitates nucleophilic attack by pyrazole amines, forming the triazolopyrimidine core .
- Intermolecular Condensation: Enaminone intermediates (e.g., from ethyl 3-oxohexanoate) undergo [3+3] cycloaddition with aminotriazoles .
- Key Intermediates: Azidomethyl carboxylates (e.g., 4-azidomethyl-1-methylpyrazole) undergo Huisgen cycloaddition to form fused rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
